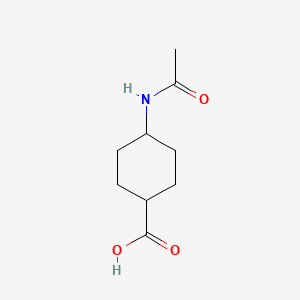

cis-4-Acetamidocyclohexanecarboxylic acid

Description

Contextualization within Cyclohexanecarboxylic Acid Chemistry

Cyclohexanecarboxylic acid is a foundational molecule in organic chemistry, consisting of a cyclohexane (B81311) ring bonded to a carboxyl group. The derivatives of this parent compound are numerous and have found applications in various fields, including pharmaceuticals and materials science. The introduction of an acetamido group at the 4-position, as seen in cis-4-Acetamidocyclohexanecarboxylic acid, significantly alters the polarity and hydrogen-bonding capabilities of the molecule. This modification can influence its solubility, melting point, and interactions with biological targets. The cis orientation of the substituents is crucial, as it creates a specific three-dimensional shape that can be exploited in stereoselective synthesis.

Significance as a Scaffold and Building Block in Organic Synthesis

In the landscape of organic synthesis, this compound serves as a versatile scaffold. A scaffold is a core molecular structure to which various functional groups can be attached to create a library of new compounds. The presence of both a carboxylic acid and an acetamido group provides two reactive sites for further chemical modifications. For instance, the carboxylic acid can be converted into esters, amides, or other derivatives, while the acetamido group can be hydrolyzed to an amine, which can then undergo a variety of reactions. This dual functionality makes it an attractive starting material for the synthesis of more complex molecules with potential biological activity. nih.gov Its rigid cyclohexane core also provides a well-defined spatial arrangement for the appended functional groups, which is a desirable feature in drug design and medicinal chemistry. nih.gov

Historical Perspective of Related Cycloalkane Derivatives in Academic Inquiry

The study of cycloalkanes, the class of compounds to which this compound belongs, has a rich history in organic chemistry. Early investigations in the late 19th and early 20th centuries focused on understanding the structure and stability of these cyclic systems. The development of concepts such as ring strain and conformational analysis, particularly for cyclohexane, were pivotal in advancing the field. rroij.com The realization that cyclohexane and its derivatives exist predominantly in a chair conformation was a significant breakthrough. This understanding of the three-dimensional nature of cycloalkanes has been fundamental to the design and synthesis of a vast array of functionalized cyclic compounds. Over the decades, the focus has shifted from fundamental structural studies to the application of these molecules as key components in the synthesis of complex natural products, pharmaceuticals, and advanced materials. researchgate.netvilniustech.lt

Research Findings and Chemical Data

While specific, in-depth academic studies solely focused on this compound are not abundant in readily available literature, its properties and synthetic utility can be inferred from the broader knowledge of related compounds.

A common synthetic route to 4-aminocyclohexanecarboxylic acid, a precursor to the title compound, involves the catalytic hydrogenation of p-aminobenzoic acid. This process can yield a mixture of cis and trans isomers, which can then be separated. The subsequent acetylation of the amino group of the cis isomer would yield this compound.

Below is a table summarizing the key chemical data for this compound.

| Property | Value |

| CAS Number | 845506-93-6 |

| Molecular Formula | C9H15NO3 |

| Molecular Weight | 185.22 g/mol |

| Appearance | White Solid |

| SMILES Code | O=C([C@H]1CCC@@HCC1)O |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-acetamidocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFVEAIRYQPUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90942-88-4 | |

| Record name | 4-acetamidocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cis 4 Acetamidocyclohexanecarboxylic Acid and Analogs

Established Synthetic Pathways for the Core Structure

The foundational structure of 4-acetamidocyclohexanecarboxylic acid is typically accessed through the reduction of an aromatic precursor. A common and established pathway involves the catalytic hydrogenation of p-aminobenzoic acid to produce 4-aminocyclohexanecarboxylic acid, which exists as a mixture of cis and trans isomers. Subsequent N-acetylation of the amino group yields the final product.

Alternatively, the precursor N-acetyl-p-aminobenzoic acid can be hydrogenated directly. The primary challenge in these hydrogenation reactions is controlling the diastereoselectivity. The choice of catalyst, solvent, and reaction conditions significantly influences the resulting ratio of cis to trans isomers. For instance, hydrogenation of aminobenzoic acid derivatives can yield the cis isomer, but often as a component of a mixture that requires separation or isomerization. googleapis.comgoogle.com Ruthenium on carbon (Ru/C) is a frequently cited catalyst for the hydrogenation of benzoic acid derivatives. researchgate.net The reaction typically proceeds under hydrogen pressure and at elevated temperatures. google.com Following the reduction of the aromatic ring, the amino group of the resulting cis-4-aminocyclohexanecarboxylic acid is acetylated, commonly using acetic anhydride, to afford cis-4-acetamidocyclohexanecarboxylic acid.

Table 1: Catalytic Hydrogenation Conditions for Benzoic Acid Analogs

| Precursor | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Major Product(s) | Reference |

|---|---|---|---|---|---|---|

| p-Aminobenzoic Acid | 5% Ru/C | 10% NaOH (aq) | 100 | 15 | 4-Aminocyclohexanecarboxylic acid (cis/trans mixture) | google.com |

| Benzoic Acid | 5% Ru/C | 1,4-dioxane/water | 220 | 6.89 MPa | Cyclohexane (B81311) carboxylic acid | researchgate.net |

Stereoselective Synthesis Approaches for cis-Configuration

Achieving a high yield of the cis isomer necessitates stereoselective synthetic methods that directly favor its formation. These approaches often involve enzymatic catalysis or concerted cycloaddition reactions where the stereochemistry is set definitively during the ring-forming step.

Enzyme-catalyzed routes (e.g., mutant alcohol dehydrogenase)

Biocatalysis offers a powerful route to highly stereospecific products under mild conditions. Alcohol dehydrogenases (ADHs), in particular, are utilized for the enantioselective reduction of carbonyl groups. nih.gov While not documented for the direct synthesis of this compound, studies on analogous structures demonstrate the potential of this method.

A notable example is the synthesis of cis-4-propylcyclohexanol, an important intermediate for liquid crystal displays. In this process, a mutant alcohol dehydrogenase from Lactobacillus kefir (LK-TADH) was employed to reduce 4-propylcyclohexanone. mdpi.comresearchgate.net This engineered enzyme, coupled with a glucose dehydrogenase (GDH) for cofactor regeneration, achieved a complete transformation of the substrate with an exceptionally high diastereomeric ratio of 99.5:0.5 (cis/trans). mdpi.comresearchgate.net The wild-type enzyme, by contrast, produced a nearly 1:1 mixture of isomers. mdpi.com This high degree of stereoselectivity highlights the potential of engineered enzymes to overcome the thermodynamic preference for the trans product and selectively synthesize cis-substituted cyclohexanes.

Table 2: Enzyme-Catalyzed Reduction of 4-Propylcyclohexanone

| Enzyme | Substrate | Product | cis/trans Ratio | Yield | Reference |

|---|---|---|---|---|---|

| Mutant LK-TADH | 4-Propylcyclohexanone | cis-4-Propylcyclohexanol | 99.5 : 0.5 | 90.3% | mdpi.comresearchgate.net |

Diels-Alder reaction strategies for related cis-cyclohexene dicarboxylic acids

The Diels-Alder reaction is a cornerstone of synthetic chemistry for constructing six-membered rings with well-defined stereochemistry. This [4+2] cycloaddition reaction proceeds via a concerted mechanism, which ensures that the stereochemistry of the reactants is transferred to the product. The reaction between a conjugated diene and a dienophile reliably forms a cyclohexene (B86901) ring where substituents from the dienophile maintain their original relative orientation, making it an ideal strategy for synthesizing cis-configured products. cerritos.eduyoutube.comresearchgate.net

For instance, the reaction of 1,3-butadiene (B125203) with maleic anhydride, a classic dienophile, yields cis-4-cyclohexene-1,2-dicarboxylic anhydride. cerritos.eduyoutube.com This adduct can then be hydrolyzed to the corresponding cis-dicarboxylic acid. While this specific product is an analog, the principle is directly applicable.

A more direct application of this strategy for a related structure involves the Diels-Alder cycloaddition of Danishefsky's diene to methyl 2-acetamidoacrylate. This reaction was used to achieve the synthesis of stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acid. rsc.org The cycloaddition step establishes the core cyclohexene ring and incorporates both the acetamido and carboxylic acid functionalities (or their precursors) with a defined spatial relationship, which can be carried through subsequent transformations to the final saturated cis-target. rsc.org

Synthesis of Key Precursors and Intermediates (e.g., cis-4-(tosyloxymethyl)cyclohexanecarboxylic acid)

The synthesis of complex molecules often relies on the preparation of versatile intermediates that can be elaborated into a range of final products. cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid is one such key intermediate, where the tosyl group serves as an excellent leaving group for subsequent nucleophilic substitution reactions.

The synthesis of this intermediate has been reported starting from cis-4-(methoxycarboxyl)cyclohexanemethanol. The process involves two main steps:

Tosylation: The primary alcohol of the starting material is reacted with p-toluenesulfonyl chloride in the presence of a base like pyridine. A catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is often added to accelerate the reaction.

Hydrolysis: The methyl ester is then hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide (B78521) in a methanol/water mixture, followed by acidification with an acid like hydrochloric acid.

The final product, cis-4-(tosyloxymethyl)cyclohexanecarboxylic acid, is typically purified by recrystallization from a suitable solvent such as ethyl acetate. The cyclohexane ring in this compound adopts a stable chair conformation.

Challenges and Innovations in Synthetic Efficiency and Yield

A primary challenge in the synthesis of 1,4-disubstituted cyclohexanes is controlling the stereochemical outcome. For 1,4-disubstituted systems, the trans isomer, where both substituents can occupy equatorial positions in the chair conformation, is generally the thermodynamically more stable product. libretexts.org Consequently, syntheses that proceed under thermodynamic control, such as catalytic hydrogenations that allow for epimerization, often yield mixtures favoring the trans isomer. google.com Achieving a high yield of the cis isomer therefore requires methods that operate under kinetic control or employ directing groups.

Challenges:

Stereocontrol in Hydrogenation: Achieving high cis selectivity during the catalytic hydrogenation of aromatic precursors is difficult due to catalyst-dependent isomerization and the inherent stability of the trans product. google.com

Innovations:

Engineered Biocatalysts: As demonstrated by the use of mutant alcohol dehydrogenases, enzyme engineering provides a path to catalysts with extremely high stereoselectivity for producing kinetically favored isomers like the cis product. mdpi.comresearchgate.net This approach offers a green and highly efficient alternative to traditional chemical methods.

Catalyst Development: Research into heterogeneous and homogeneous catalysis continues to yield new systems with improved selectivity. For example, specific ruthenium or rhodium catalysts on supports like Al2O3 have been shown to influence the cis/trans ratio in the hydrogenation of p-aminobenzoic acid. google.com

Domino and Cascade Reactions: Modern synthetic strategies focus on efficiency by combining multiple bond-forming events into a single operation. Diastereoselective domino reactions, such as cascade Michael-aldol reactions, have been developed to rapidly assemble highly functionalized and stereochemically complex cyclohexanone (B45756) cores, which can serve as precursors to compounds like this compound. beilstein-journals.orgnih.gov These methods can install multiple stereocenters with high precision in a single step.

Chemical Modification Strategies and Derivative Synthesis

Strategies for Amide and Carboxylic Acid Functionalization

The chemical reactivity of cis-4-Acetamidocyclohexanecarboxylic acid is dominated by its two primary functional groups: the amide and the carboxylic acid. Strategies for its functionalization can target one group selectively or modify both.

Carboxylic Acid Functionalization: The carboxylic acid moiety is readily activated for nucleophilic attack. Common strategies include:

Conversion to Acyl Halides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a highly reactive acyl chloride. masterorganicchemistry.com This intermediate readily reacts with various nucleophiles.

Activation with Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate amide and ester bond formation under mild conditions. masterorganicchemistry.comnih.gov These reagents form an "active ester" intermediate that is susceptible to nucleophilic attack by amines or alcohols. masterorganicchemistry.com

Use of Boronic Acid Catalysts: Certain boronic acid derivatives have been shown to be highly active catalysts for direct amidation between carboxylic acids and amines at room temperature. organic-chemistry.org

Lewis Acid Activation: Lewis acids like titanium tetrachloride can act as effective coupling reagents for the one-pot formation of esters from carboxylic acids and alcohols under mild, neutral conditions. mdpi.com

Amide Functionalization: The acetamido group is generally less reactive than the carboxylic acid. Modifications typically require more forceful conditions or initial transformation.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield cis-4-aminocyclohexanecarboxylic acid. This primary amine is a crucial intermediate for many subsequent modifications, including the formation of different amides or use in peptide synthesis.

Reduction: The amide can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The strategic manipulation of these two functional groups allows for the modular construction of diverse chemical entities. nih.gov

Synthesis of N-substituted Amides and Ester Derivatives

Leveraging the reactivity of the carboxylic acid group is the most direct route to synthesizing new amide and ester derivatives of this compound.

Ester Synthesis (Esterification): Esters are typically formed by reacting the carboxylic acid with an alcohol under acidic conditions or by using a coupling agent. The Steglich esterification, which uses a carbodiimide (B86325) (like DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a particularly mild and efficient method for forming ester linkages, even with sensitive substrates. nih.gov This method is suitable for reacting this compound with a variety of primary, secondary, benzylic, and allylic alcohols. nih.govnih.gov

N-substituted Amide Synthesis: To create new, N-substituted amides at the carboxyl position, the carboxylic acid is coupled with a primary or secondary amine. This transformation is one of the most common reactions in medicinal chemistry. nih.gov The use of coupling agents like EDC or DCC is standard practice. masterorganicchemistry.com Alternatively, converting the carboxylic acid to an acyl chloride followed by reaction with an amine provides a high-yielding route to the desired amide. masterorganicchemistry.com

Below is a table summarizing potential derivative syntheses from the carboxylic acid moiety.

| Derivative Type | Reagent Class | Example Reagent(s) | Resulting Functional Group |

| Ester | Alcohols | Ethanol, Benzyl alcohol | Ethyl ester, Benzyl ester |

| N-Alkyl Amide | Primary Amines | Methylamine, Aniline (B41778) | N-methyl amide, N-phenyl amide |

| N,N-Dialkyl Amide | Secondary Amines | Dimethylamine, Piperidine (B6355638) | N,N-dimethyl amide, Piperidinyl amide |

Incorporation into Peptide and Amino Acid Analogues

The cyclohexane (B81311) ring of this compound provides a rigid scaffold that can be used to create conformationally constrained amino acid analogues. These are valuable tools in peptide science for studying peptide structure-activity relationships.

The typical synthetic route involves first hydrolyzing the acetyl group to unmask the primary amine, yielding cis-4-aminocyclohexanecarboxylic acid (cis-ACCA). This molecule can then be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. rsc.orgnih.gov

For use in the most common SPPS methodology, the newly freed amino group must be protected. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used for this purpose. libretexts.orgyoutube.com The resulting Fmoc-cis-4-aminocyclohexanecarboxylic acid is a key building block that can be sequentially coupled to a growing peptide chain. chemimpex.com The Fmoc group is introduced by reacting the amino acid with a reagent like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). mdpi.comresearchgate.net

The incorporation process follows these key steps:

Deacetylation: Hydrolysis of this compound to cis-4-aminocyclohexanecarboxylic acid.

Fmoc Protection: Reaction of the primary amine with an Fmoc-donating reagent to yield Fmoc-cis-4-aminocyclohexanecarboxylic acid. chemimpex.com

Activation: The carboxylic acid of the Fmoc-protected amino acid is activated using coupling reagents.

Coupling: The activated amino acid is coupled to the N-terminus of a resin-bound peptide.

Fmoc Deprotection: The Fmoc group is removed with a mild base (e.g., piperidine) to reveal a new N-terminus, ready for the next coupling cycle. libretexts.org

Analogues of the neuropeptide dynorphin (B1627789) A have been prepared using both cis- and trans-4-aminocyclohexanecarboxylic acid via solid-phase synthesis with the Fmoc protocol. nih.gov These studies demonstrated that peptides containing the cis-ACCA residue could bind to opioid receptors. nih.gov

Development of Cycloalkylamine Derivatives

The core structure of this compound can be chemically modified to produce various cycloalkylamine derivatives. A primary strategy involves the transformation of the carboxylic acid group. For instance, a Curtius or Hofmann rearrangement of the carboxylic acid can be employed to generate a primary amine, resulting in a cis-1,4-diaminocyclohexane derivative (after deacetylation).

Alternatively, reduction of the carboxylic acid to a primary alcohol (using a reagent like borane), followed by conversion of the alcohol to a leaving group (e.g., a tosylate) and subsequent displacement with an amine or azide (B81097) (followed by reduction), would yield a (cis-4-acetamidocyclohexyl)methanamine derivative. These cycloalkylamine structures are important pharmacophores in various areas of drug discovery.

Exploration of Thiazolopyrimidine and Benzamide (B126) Derivatives

The functional handles of this compound allow for its use as a starting material or scaffold for more complex heterocyclic structures, such as thiazolopyrimidines and benzamides.

Thiazolopyrimidine Derivatives: Thiazolopyrimidines are a class of fused heterocyclic compounds that have been investigated as inhibitors of enzymes like tyrosinase. researchgate.net To synthesize such a derivative from this compound, a multi-step sequence would be necessary. For example, the carboxylic acid could be converted into a β-ketoester, which could then be condensed with a thiourea (B124793) derivative to form the core thiazolopyrimidine ring system, with the acetamidocyclohexyl group serving as a substituent.

Benzamide Derivatives: Benzamides are a large and important class of compounds in medicinal chemistry. drugbank.com A benzamide derivative can be synthesized from this compound in two primary ways:

Via the Amino Group: The acetamido group can be hydrolyzed to the primary amine (cis-4-aminocyclohexanecarboxylic acid). This amine can then be acylated with a benzoic acid derivative (e.g., benzoyl chloride or benzoic acid with a coupling agent) to form a new benzamide bond, yielding a N-(cis-4-carboxycyclohexyl)benzamide structure.

Via the Carboxylic Acid Group: The carboxylic acid can be coupled with an aniline derivative (e.g., aniline itself or a substituted aniline) to form a N-aryl amide, which is a type of benzamide. This would result in a cis-4-acetamido-N-phenylcyclohexanecarboxamide structure.

These strategies are summarized in the table below.

| Target Derivative | Key Intermediate from Parent Compound | Co-reactant |

| Thiazolopyrimidine | β-ketoester derivative | Thiourea |

| Benzamide (Type 1) | cis-4-aminocyclohexanecarboxylic acid | Benzoyl chloride |

| Benzamide (Type 2) | This compound | Aniline |

Application as a Core Scaffold for Complex Molecular Architectures

The defined stereochemistry and bifunctional nature of this compound make it an attractive core scaffold for building complex molecules. chemimpex.com A scaffold provides a rigid central framework upon which different functional groups and structural motifs can be appended in a controlled manner, allowing for the systematic exploration of chemical space in drug discovery.

The cis relationship between the acetamido and carboxylic acid groups places these substituents on the same face of the cyclohexane ring, leading to a specific three-dimensional orientation. This pre-organized conformation can be exploited to design molecules that mimic peptide turns or present pharmacophoric groups in a precise spatial arrangement for optimal interaction with a biological target. nih.gov

Stereochemical Considerations: the Role of Cis/trans Isomerism

Conformational Analysis of the Cyclohexane (B81311) Ring (e.g., chair conformation)

The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation to minimize angular and torsional strain. askfilo.com In this conformation, the substituents on the ring can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). askfilo.com Through a process known as a ring flip, a chair conformation can interconvert into an alternative chair conformation, causing all axial substituents to become equatorial and vice versa. youtube.com

For a 1,4-disubstituted cyclohexane like cis-4-Acetamidocyclohexanecarboxylic acid, the cis configuration necessitates that one substituent is in an axial position while the other is in an equatorial position. spcmc.ac.inlibretexts.org A ring flip will convert the axial substituent to equatorial and the equatorial to axial. These two resulting conformers are energetically equivalent and exist in an equal mixture. spcmc.ac.inopenstax.org This is in contrast to the trans isomer, where both substituents can be in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of steric hindrance known as 1,3-diaxial interactions, which occur between axial substituents and axial hydrogens on the same side of the ring. libretexts.orglibretexts.org

| Isomer | Possible Conformations | Relative Stability | Key Steric Interactions |

|---|---|---|---|

| cis | (Axial, Equatorial) ⇌ (Equatorial, Axial) | The two conformers are energetically equivalent. | One substituent is always in a sterically hindered axial position, leading to 1,3-diaxial interactions. |

| trans | (Equatorial, Equatorial) ⇌ (Axial, Axial) | The diequatorial conformer is strongly favored and more stable. | The diaxial conformer is highly unstable due to significant 1,3-diaxial interactions from both large substituents. The diequatorial conformer minimizes these interactions. |

Influence of cis-Configuration on Molecular Recognition Processes

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The three-dimensional shape and electronic properties of a molecule, dictated by its stereochemistry, are paramount for specific recognition by another molecule, such as a protein receptor or an enzyme's active site.

The cis-configuration of 4-Acetamidocyclohexanecarboxylic acid enforces a specific spatial relationship between the hydrogen-bond-donating/accepting acetamido group and the anionic carboxylic acid group. This fixed orientation creates a unique molecular surface and charge distribution that will be selectively recognized by a binding partner. The trans isomer, with its preferred diequatorial conformation, presents its functional groups at a different angle and distance from one another. Consequently, the two isomers will interact differently with chiral environments like biological macromolecules, leading to distinct recognition events.

Isomeric Effects on Biological Activity and Specificity (e.g., enzyme inhibition, receptor binding)

The differences in molecular shape and functional group presentation between cis and trans isomers directly translate into differences in biological activity. It is a well-established principle in medicinal chemistry that stereochemistry plays a pivotal role in a drug's action. nih.gov Often, only one stereoisomer is biologically active because it is the only one that can correctly fit into the specific binding site of its biological target.

For instance, studies on other molecules have demonstrated this principle clearly. The cis isomers of certain fatty acids were found to be more potent inhibitors of opioid receptor binding than their trans counterparts, a difference attributed to their distinct shapes and effects on the cell membrane. nih.gov Similarly, the antimalarial activity of 3-Br-acivicin isomers is highly dependent on their stereochemistry, with only specific isomers showing significant efficacy, likely due to stereoselective uptake and interaction with the target enzyme. nih.gov Different isomers of palmitoleic acid also exhibit distinct biological activities and are regulated differently within cells. nih.gov

Applying this principle to this compound, its specific geometry would be critical for its potential activity as an enzyme inhibitor or receptor ligand. The precise positioning of the acetamido and carboxylate groups could allow for optimal multi-point binding to a target protein, whereas the different geometry of the trans isomer might result in weaker binding or no binding at all. This specificity is the basis for the stereoselectivity observed in many biological processes.

| Isomer | Spatial Orientation of Functional Groups | Potential Biological Consequence |

|---|---|---|

| cis-4-Acetamidocyclohexanecarboxylic acid | Axial/Equatorial arrangement; functional groups on the same face of the ring. | May fit a specific binding pocket designed for this "V-shape," potentially leading to high-affinity binding and potent enzyme inhibition or receptor activation/antagonism. |

| trans-4-Acetamidocyclohexanecarboxylic acid | Predominantly diequatorial; functional groups on opposite faces and more spread out. | Unlikely to fit the same binding pocket as the cis isomer. May bind to a different target, bind with much lower affinity, or be biologically inactive. |

Methodologies for Stereoisomer Separation and Characterization

The synthesis of 1,4-disubstituted cyclohexanes often results in a mixture of cis and trans isomers. Because of their different physical properties, these diastereomers can be separated and purified.

Separation Techniques:

Fractional Crystallization: Cis and trans isomers have different three-dimensional shapes, which affects how they pack into a crystal lattice. This typically results in different melting points and solubilities in various solvents, allowing for their separation by fractional crystallization.

Chromatography: Chromatographic methods are highly effective for separating stereoisomers.

High-Performance Liquid Chromatography (HPLC): By using a stationary phase that interacts differently with the two isomers, HPLC can effectively separate cis and trans compounds. nih.govnih.gov The different polarities and shapes of the isomers lead to different retention times on the column.

Gas Chromatography (GC): For volatile derivatives of the acid, GC can also be used for separation based on differences in boiling points and interactions with the column's stationary phase.

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for distinguishing between cis and trans isomers of substituted cyclohexanes. The chemical shift and, more importantly, the coupling constants of the protons attached to the carbons bearing the substituents (the C1 and C4 methine protons) are highly dependent on their axial or equatorial orientation. Axial protons typically appear at a different chemical shift than equatorial protons and exhibit different coupling constants with neighboring protons. This allows for unambiguous assignment of the cis or trans configuration.

Infrared (IR) Spectroscopy: While less definitive than NMR, IR spectroscopy can show subtle differences in the vibrational frequencies of bonds (like C=O and N-H) due to the different molecular environments in the cis and trans isomers.

X-ray Crystallography: For solid samples, single-crystal X-ray crystallography can provide the definitive, unambiguous three-dimensional structure of the molecule, confirming its stereochemistry.

Biological Activity and Mechanistic Investigations

Enzyme Inhibition Studies

Investigations into the effects of cis-4-Acetamidocyclohexanecarboxylic acid on various enzymes are critical to understanding its potential pharmacological profile. This section reviews studies concerning its inhibitory activities against several key enzymes.

Angiotensin-Converting Enzyme (ACE-1) Inhibition (via peptide analogs)

Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system, which regulates blood pressure. youtube.com Its inhibition is a key strategy for managing hypertension. youtube.comnih.gov While many ACE inhibitors, including peptide-based molecules, have been explored, a review of available scientific literature and databases did not yield specific studies investigating this compound as an inhibitor of ACE-1, either directly or as a component of peptide analogs. Research on ACE inhibitors has focused on a variety of structures, from naturally derived peptides to synthetic small molecules like captopril, but a direct connection to this compound has not been established in the reviewed literature. researchgate.netresearchgate.netsigmaaldrich.com

β-site Amyloid-β Protein Precursor Cleaving Enzyme-1 (BACE1) Modulation

BACE1 is a primary therapeutic target in Alzheimer's disease, as it initiates the cleavage of the amyloid precursor protein, leading to the formation of amyloid-β peptides. nih.gov The development of BACE1 inhibitors is an active area of research. However, there is no available scientific literature from the search results that specifically describes the modulatory effects of this compound on BACE1 activity. Current research on BACE1 inhibitors includes peptidomimetic and non-peptidomimetic small molecules, but studies detailing the activity of this particular compound are absent. nih.gov

E2 Ubiquitin-Conjugating Enzyme Inhibition

The ubiquitin-proteasome system is essential for protein degradation, and its enzymes are targets for therapeutic intervention, particularly in cancer. nih.gov The E2 ubiquitin-conjugating enzymes perform a crucial step in the ubiquitination cascade. nih.gov Despite the importance of this enzyme class, a thorough search of scientific literature reveals no studies focused on the inhibitory activity of this compound against any E2 ubiquitin-conjugating enzymes. The development of E2 inhibitors is an emerging field, but current research focuses on other chemical scaffolds. nih.gov

Cyclin-Dependent Kinase (CDK9) Inhibition (via related polycyclic amide derivatives)

Cyclin-dependent kinase 9 (CDK9) is a key regulator of gene transcription and is considered a valuable target in oncology. nih.govnih.gov While no studies directly report the inhibitory activity of this compound against CDK9, patent literature indicates that "polycyclic amide derivatives" are a class of compounds being investigated as CDK9 inhibitors. As this compound contains an amide functional group attached to a cyclic core, it belongs to this broad structural class. However, specific data on its efficacy, potency, or mechanism of inhibition against CDK9 are not available in the public domain.

General Principles of Enzyme-Inhibitor Interactions and Stereochemistry

The biological activity of a small molecule is fundamentally dictated by its three-dimensional structure, which governs its ability to bind to a biological target like an enzyme's active site. For this compound, several structural features are noteworthy for potential enzyme-inhibitor interactions.

Stereochemistry : The "cis" configuration means the acetamido and carboxylic acid groups are on the same side of the cyclohexane (B81311) ring. This specific spatial arrangement is crucial, as enzyme active sites are chiral and highly sensitive to the stereochemistry of a ligand. A "trans" isomer, with groups on opposite sides, would present a completely different shape and would not bind to the same target in the same way.

Functional Groups : The compound possesses a carboxylic acid group, which can act as a hydrogen bond donor and acceptor and can form ionic interactions (as a carboxylate). The acetamido group provides further hydrogen bonding capabilities. These groups are critical for forming specific interactions that anchor an inhibitor within an enzyme's binding pocket.

While these general principles are fundamental to medicinal chemistry, no specific data from the search results detail the interactions of this compound with the active sites of ACE-1, BACE1, E2, or CDK9.

Receptor Binding and Modulation

Beyond enzyme inhibition, the interaction of small molecules with cellular receptors is a primary mechanism of pharmacological action. A comprehensive search of scientific and medical databases was conducted to identify studies on the receptor binding and modulation profile of this compound. The search did not yield any data regarding its affinity for or activity at any known neurotransmitter, hormone, or other cellular receptors.

Chemokine Receptor Activity Modulation (e.g., CCR2)

The C-C chemokine receptor 2 (CCR2) is a key therapeutic target for inflammatory diseases, as it mediates the migration of monocytes and macrophages to sites of inflammation. The cyclohexane ring has been successfully incorporated into potent CCR2 antagonists. For example, a series of 4-azetidinyl-1-aryl-cyclohexanes was developed and optimized as CCR2 antagonists. Divergent structure-activity relationship (SAR) studies on this scaffold led to the identification of compounds with good binding affinity for human CCR2 (hCCR2) and potent functional antagonism. nih.gov One lead compound from this series demonstrated a high degree of selectivity and a good safety profile, making it a potential development candidate. nih.gov Further SAR studies on related piperidinyl piperidine (B6355638) scaffolds have also yielded potent, orally bioavailable CCR2 antagonists that showed excellent efficacy in animal models of acute inflammation. nih.gov

Investigation of Neuroprotective Properties (via derivatives)

Carboxylic acid derivatives, in general, have been investigated for their potential as neuroprotective agents. nih.gov Some studies have focused on their ability to mitigate excitotoxic neuronal death and reduce apoptosis. nih.govresearchgate.net For instance, certain water-soluble carboxylic acid derivatives have been shown to act as free radical scavengers and inhibit the excitotoxic death of cultured cortical neurons. nih.gov While direct studies on this compound derivatives are not available, simplified derivatives of the natural product gracilin A, which contains a cyclohexane moiety, have demonstrated significant neuroprotective activity by selectively inhibiting cyclophilin D (CypD), an enzyme implicated in mitochondrial-related cell death, without causing immunosuppressive effects. nih.gov

Antimicrobial and Anti-inflammatory Activities of Derivatives

Derivatives of cyclohexanecarboxylic acid have shown notable antimicrobial and anti-inflammatory properties.

Anti-inflammatory Activity: Aryl-cyclohexanone derivatives have demonstrated significant anti-inflammatory activity, linked to an immunomodulatory capacity. In murine models of acute lung injury, a synthesized aryl-cyclohexanone molecule was shown to protect against lipopolysaccharide (LPS)-induced inflammation. nih.gov This was evidenced by a decrease in leukocyte migration, myeloperoxidase (MPO) activity, and the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1. nih.gov Similarly, amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and assessed for their anti-inflammatory effects. mdpi.comnih.gov Certain compounds in this class strongly inhibited the secretion of TNF-α and significantly reduced the release of other cytokines like IL-6 and IL-10. mdpi.comnih.gov

Antimicrobial Activity: The antimicrobial potential of various cyclohexane derivatives has been explored against several pathogens. researchgate.net Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid were tested against a panel of bacteria and fungi. mdpi.comnih.gov Some of these compounds exhibited bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis and selectively inhibited the growth of Yersinia enterocolitica. mdpi.comnih.gov Other research on functionally substituted monocyclic and spirocyclic cyclohexane derivatives found them to be more effective against Gram-negative bacteria compared to Gram-positive bacteria and fungi. cabidigitallibrary.org Furthermore, spiro[1-benzofuran-2,1'-cyclohexane] derivatives have shown interesting activity against Gram-positive microorganisms, with efficacy comparable to some commercial antibiotics. nih.gov

Structure-Activity Relationship (SAR) Studies of Cyclohexanecarboxylic Acid Derivatives

SAR studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For cyclohexanecarboxylic acid derivatives, these studies have provided valuable insights.

In the development of amidrazone derivatives of cyclohexene (B86901) carboxylic acid with antimicrobial activity, the nature and position of substituents were found to be critical. For instance, a 2-pyridyl substituent in one position was found to be crucial for antibacterial activity. mdpi.com The presence of a 4-methylphenyl group in another position appeared beneficial for enhancing activity against M. smegmatis and S. aureus, whereas a 4-nitrophenyl substituent was detrimental to antimicrobial activity. mdpi.com

In the context of CCR2 antagonists based on a 4-azetidinyl-1-aryl-cyclohexane scaffold, SAR studies were focused on the heterocyclic ring attached to the cyclohexane. These investigations allowed researchers to modulate the compound's affinity for the target receptor (hCCR2) versus off-target interactions (like the hERG channel), ultimately leading to the discovery of highly selective antagonists. nih.gov For VLA-4 antagonists, optimization of the carboxylic acid moiety on a trans-4-substituted cyclohexanecarboxylic acid scaffold led to a derivative with potent inhibitory activity and favorable pharmacokinetic properties in rats. nih.gov

Interactive Data Table: Antimicrobial Activity of Selected Cyclohexanecarboxylic Acid Derivatives

The following table summarizes the Minimal Inhibitory Concentration (MIC) values for a series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, illustrating the SAR discussed.

| Compound | R¹ Substituent | R² Substituent | M. smegmatis MIC (µg/mL) | S. aureus MIC (µg/mL) | Y. enterocolitica MIC (µg/mL) |

| 2a | 2-pyridyl | Phenyl | 64 | 256 | >512 |

| 2b | 2-pyridyl | 4-Nitrophenyl | >512 | >512 | 64 |

| 2c | 2-pyridyl | 4-Methylphenyl | 64 | 64 | >512 |

| 2f | Phenyl | 4-Methylphenyl | >512 | >512 | 128 |

| Data sourced from a study on new amidrazone derivatives. mdpi.com |

Stereochemical Requirements for Biological Efficacy

The biological activity of 4-acetamidocyclohexanecarboxylic acid and its analogs is profoundly influenced by the stereochemistry of the molecule. Specifically, the spatial arrangement of the acetamido and carboxylic acid groups on the cyclohexane ring dictates the compound's ability to interact with its biological targets. Research into the structurally related and extensively studied antifibrinolytic agent, tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), has firmly established that the trans configuration is essential for significant biological efficacy.

The critical nature of the trans stereoisomer for antifibrinolytic activity was first elucidated in the foundational work of Okamoto and his colleagues. epa.govapsf.org Their research demonstrated that the therapeutic effect of 4-(aminomethyl)cyclohexanecarboxylic acid resides almost exclusively in the trans-isomer. derangedphysiology.com The cis-isomer, in contrast, exhibits markedly lower activity. This pronounced stereoselectivity is a direct consequence of the three-dimensional structure required for effective binding to the lysine-binding sites on plasminogen. derangedphysiology.comncats.io

The mechanism of action involves the competitive inhibition of plasminogen activation to plasmin. ncats.io Tranexamic acid, by mimicking the structure of lysine, binds to specific sites on plasminogen, thereby preventing plasminogen from binding to fibrin (B1330869) and subsequent activation. ncats.io This interaction is highly dependent on the precise spatial orientation of the aminomethyl and carboxylic acid groups, which is achieved in the trans configuration. The rigid structure of the cyclohexane ring in the trans form allows for optimal interaction with the binding pockets of plasminogen.

While direct quantitative comparisons for this compound are not as extensively documented as for tranexamic acid, the established principles of stereochemical specificity for this class of compounds strongly suggest a similar dependence on the trans configuration for any significant biological activity. The binding affinity of the active trans-isomer of tranexamic acid to human plasmin has been quantified, with a reported dissociation constant (Kd) of 3.5 x 10⁻⁵ M. nih.gov This value indicates a strong interaction with the target enzyme. Furthermore, the IC50 value for the inhibition of plasminogen has been reported as 3.1 µM. ncats.io

The following table summarizes the known activity of the stereoisomers of the closely related compound, tranexamic acid, which serves as a strong predictive model for the stereochemical requirements of 4-acetamidocyclohexanecarboxylic acid.

| Isomer | Relative Antifibrinolytic Activity | Binding Affinity (Kd) to Plasmin | IC50 (Plasminogen Inhibition) |

|---|---|---|---|

| trans-4-(Aminomethyl)cyclohexanecarboxylic acid | High | 3.5 x 10⁻⁵ M nih.gov | 3.1 µM ncats.io |

| cis-4-(Aminomethyl)cyclohexanecarboxylic acid | Very Low / Inactive | Not typically reported due to low affinity | Not typically reported due to low activity |

Computational Chemistry and Molecular Modeling Studies

Ligand-Protein Docking Simulations (e.g., AutoDock for ACE-1)

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. nih.gov Software like AutoDock is frequently used to simulate the docking process, calculating a binding energy score that estimates the affinity between the ligand and the protein. nih.gov

In a hypothetical docking study of cis-4-Acetamidocyclohexanecarboxylic acid against Angiotensin-Converting Enzyme 1 (ACE-1), the compound would be treated as a flexible ligand. The simulation would explore various conformations of the molecule within the active site of ACE-1, identifying the most stable binding mode. Key interactions, such as hydrogen bonds and hydrophobic contacts, between the acetamido and carboxylic acid groups of the ligand and the amino acid residues of the enzyme's active site would be analyzed. The results would provide insights into the compound's potential as an ACE-1 inhibitor.

Table 1: Hypothetical Docking Simulation Results for this compound with ACE-1

| Parameter | Value | Description |

|---|---|---|

| Binding Energy (kcal/mol) | -6.8 | Estimated free energy of binding; more negative values indicate stronger affinity. |

| Inhibitory Constant (Ki) (µM) | 15.2 | Calculated inhibition constant based on binding energy. |

| Key Hydrogen Bonds | His353, Glu384 | Amino acid residues in the ACE-1 active site forming hydrogen bonds with the ligand. |

| Hydrophobic Interactions | Val379, Ala354 | Residues involved in non-polar interactions with the cyclohexane (B81311) ring. |

Conformational Analysis and Energy Minimization

Conformational analysis of this compound is essential for understanding its three-dimensional structure and stability. As a cis-1,4-disubstituted cyclohexane, the molecule exists as an equilibrium between two interconverting chair conformations. spcmc.ac.inlibretexts.org In one conformer, the acetamido group is in an axial position and the carboxylic acid group is equatorial, while in the other, the positions are reversed. spcmc.ac.in

Energy minimization calculations are used to determine the relative stability of these conformers. The conformer with the bulkier substituent in the more stable equatorial position is generally favored to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.orgopenstax.org Given that the acetamido group is sterically more demanding than the carboxylic acid group, the conformation where the acetamido group occupies the equatorial position is predicted to be the lower energy, and therefore more populated, state.

Table 2: Calculated Steric Energy for Conformations of this compound

| Conformer | Axial Substituent | Equatorial Substituent | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|---|---|

| A | -COOH | -NHCOCH₃ | 0 | ~95% |

| B | -NHCOCH₃ | -COOH | ~1.8 | ~5% |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For this compound and its derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific target, such as a particular enzyme.

The process involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound in a training set with known activities. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.gov This model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

Table 3: Hypothetical QSAR Model for ACE-1 Inhibitory Activity

| Molecular Descriptor | Coefficient | Description | Contribution to Activity |

|---|---|---|---|

| LogP (Hydrophobicity) | +0.45 | Partition coefficient between octanol (B41247) and water. | Positive (higher hydrophobicity increases activity) |

| Molecular Weight | -0.12 | Total mass of the molecule. | Negative (larger molecules are less active) |

| Hydrogen Bond Donors | +0.78 | Number of N-H or O-H bonds. | Positive (more donors enhance binding) |

| Topological Polar Surface Area (TPSA) | -0.25 | Surface area of polar atoms. | Negative (high polarity decreases activity) |

Molecular Dynamics Simulations for Binding Mechanism Elucidation

Molecular Dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its protein target over time. nih.gov Following a docking study, an MD simulation can be performed on the this compound-protein complex to assess its stability and elucidate the binding mechanism. nih.govdovepress.com

Table 4: Key Parameters from a Hypothetical 100 ns MD Simulation

| Analysis Metric | Average Value | Interpretation |

|---|---|---|

| Protein RMSD (Å) | 1.5 ± 0.3 | Indicates the protein backbone is stable throughout the simulation. |

| Ligand RMSD (Å) | 0.8 ± 0.2 | Shows the ligand remains stably bound in its initial docked pose. |

| Key H-Bond Occupancy (%) | 85% (Ligand-Glu384) | A high percentage indicates a stable and persistent hydrogen bond. |

| Binding Free Energy (MM/GBSA) (kcal/mol) | -25.5 | A more refined estimate of binding affinity, confirming favorable interaction. |

Prediction of Biological Target Interactions and Selectivity

Computational methods can also be employed to predict potential biological targets for a given compound and assess its selectivity. Techniques like reverse docking or target fishing screen a compound against a large database of protein structures to identify potential binding partners. This approach can help in identifying novel therapeutic applications for this compound or in understanding potential off-target effects.

By calculating the binding affinity of the compound for a panel of related and unrelated proteins, its selectivity profile can be predicted. A compound is considered selective if it shows a significantly higher affinity for its intended target compared to other proteins, particularly those that could cause adverse effects.

Table 5: Hypothetical Target Selectivity Profile for this compound

| Protein Target | Predicted Binding Affinity (kcal/mol) | Protein Family | Selectivity Implication |

|---|---|---|---|

| Target Enzyme A | -7.2 | Hydrolase | Primary Target |

| Related Enzyme B | -5.1 | Hydrolase | Potential for cross-reactivity. |

| Unrelated Kinase C | -3.5 | Kinase | Low probability of off-target interaction. |

| Unrelated GPCR D | -2.8 | Receptor | Very low probability of off-target interaction. |

Applications in Medicinal Chemistry and Drug Discovery Preclinical Focus

A Privileged Scaffold in the Architect's Toolbox of Lead Compound Design

In the realm of medicinal chemistry, a "privileged scaffold" is a molecular framework that can serve as a basis for the development of ligands for a variety of biological targets. mdpi.comnih.goveurekaselect.com The cis-4-Acetamidocyclohexanecarboxylic acid motif embodies the key characteristics of such a scaffold. Its conformationally restricted cyclohexane (B81311) ring provides a three-dimensional architecture that allows for the precise spatial arrangement of functional groups. This pre-organization can lead to a favorable entropy of binding to a target protein, a desirable trait in drug design. nih.gov

The presence of both a carboxylic acid and an acetamido group offers two distinct points for chemical modification, enabling the exploration of a wide chemical space. The carboxylic acid can participate in crucial hydrogen bonding interactions with biological targets, while the acetamido group can be varied to modulate properties such as lipophilicity and target engagement. This inherent versatility makes it an attractive starting point for the design of libraries of compounds aimed at diverse therapeutic targets.

Tailoring for Purpose: Derivatization for Target-Specific Modulators

The true power of the this compound scaffold lies in its amenability to derivatization. Medicinal chemists can systematically modify its structure to create compounds that interact specifically with a desired biological target.

For instance, the carboxylic acid group can be converted into a variety of esters or amides to fine-tune the molecule's pharmacokinetic properties or to introduce additional recognition elements for the target. The acetamido group can also be readily modified. The acetyl group can be replaced with other acyl groups, or the entire acetamido moiety can be substituted with other functional groups to explore different binding interactions. This strategic derivatization allows for the development of highly specific modulators for a range of protein families, including enzymes and receptors.

Strategies for Enhancing Potency and Selectivity

Once a lead compound based on the this compound scaffold is identified, medicinal chemists employ various strategies to enhance its potency and selectivity. Structure-activity relationship (SAR) studies are crucial in this phase. acs.org By synthesizing and testing a series of related compounds, researchers can identify which structural modifications lead to improved biological activity.

Computational modeling techniques, such as molecular docking, can provide insights into how these molecules bind to their target. This information can then guide the design of new derivatives with optimized interactions, leading to increased potency. Selectivity, the ability of a drug to interact with its intended target over other proteins in the body, is a critical factor in minimizing off-target side effects. By carefully designing the substituents on the cyclohexane ring, chemists can create molecules that fit precisely into the binding site of the target protein, thereby enhancing selectivity.

From the Benchtop to Biological Systems: Preclinical Efficacy Studies

Before a potential drug candidate can move into human clinical trials, it must undergo rigorous preclinical efficacy studies. These studies, which include cell-based assays and animal models, are designed to assess the compound's therapeutic potential.

Cell-Based Assays: Derivatives of this compound are first tested in vitro using cell-based assays. These experiments can determine a compound's ability to modulate the activity of a specific target, such as an enzyme or receptor, within a cellular context. For example, researchers might assess the ability of a compound to inhibit the growth of cancer cells or to modulate the signaling of a particular pathway.

Animal Models: Promising compounds from cell-based assays are then advanced into animal models of disease. These in vivo studies provide a more complex biological system to evaluate the efficacy of the drug candidate. For example, a compound designed as an anti-inflammatory agent might be tested in a rodent model of arthritis to see if it can reduce inflammation and joint damage. The outcomes of these preclinical studies are critical for determining whether a compound has the potential to be a safe and effective treatment in humans.

Below is a hypothetical representation of data from preclinical cell-based assays for a series of this compound derivatives targeting a specific enzyme.

| Compound ID | Modification on Carboxylic Acid | Modification on Acetamido Group | Target Enzyme Inhibition (IC50, µM) | Cell Viability (CC50, µM) |

| Lead-001 | Methyl Ester | None | 15.2 | >100 |

| Lead-002 | Ethyl Ester | None | 10.8 | >100 |

| Lead-003 | None | Benzoyl substitution | 5.4 | 85.3 |

| Lead-004 | Methyl Ester | Benzoyl substitution | 1.2 | 75.6 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. CC50: The half maximal cytotoxic concentration, a measure of the toxicity of a substance to cells.

The Genesis of New Treatments: Discovery of Novel Therapeutic Agents based on the this compound Motif

The exploration of the this compound scaffold has the potential to lead to the discovery of novel therapeutic agents for a variety of diseases. While specific examples of marketed drugs based on this exact scaffold are not yet prevalent, the principles of its application are well-established in medicinal chemistry. For example, the related trans-isomer, trans-4-aminocyclohexanecarboxylic acid, is a known anti-fibrinolytic agent. nih.gov

Research into derivatives of cis-4-aminocyclohexanecarboxylic acid has shown potential for the development of agents for neurological disorders. chemimpex.com Furthermore, the core cyclohexane-carboxylic acid structure is found in a variety of biologically active compounds, highlighting the therapeutic promise of this chemical class. The continued investigation and derivatization of the this compound motif hold significant promise for the future of drug discovery, with the potential to yield new treatments for a range of unmet medical needs.

Future Research Directions and Unexplored Potential

Development of Advanced Synthetic Methodologies

Future efforts in the synthesis of cis-4-Acetamidocyclohexanecarboxylic acid and its derivatives will likely focus on the development of more efficient, stereoselective, and sustainable methods.

Organocatalytic Approaches: The use of small organic molecules as catalysts offers a powerful tool for the asymmetric synthesis of complex molecules. nih.govacs.orgrsc.orgnih.gov Future research could explore one-pot organocatalytic strategies, such as Michael-Michael-1,2-addition sequences, to construct highly functionalized cyclohexane (B81311) rings with multiple stereocenters, including the cis-configuration of the target molecule. nih.govrsc.orgnih.gov This approach could lead to higher yields and excellent stereoselectivities. nih.govacs.orgrsc.orgnih.gov

Biocatalytic Methods: Enzymes offer a green and highly selective alternative to traditional chemical synthesis. Biocatalytic approaches, such as the use of N-acyltransferases and CoA ligases, could be developed for the specific synthesis of the amide bond in this compound. researchgate.netresearchgate.net This would allow for milder reaction conditions and potentially overcome challenges associated with chemoselectivity. nih.govrsc.orgmanchester.ac.uk

A comparative overview of potential advanced synthetic methodologies is presented in Table 1.

| Methodology | Potential Advantages | Key Considerations |

| Organocatalysis | High stereoselectivity, mild reaction conditions, metal-free. nih.govacs.orgrsc.orgnih.gov | Catalyst design and loading, reaction optimization. nih.gov |

| Biocatalysis | High specificity, environmentally friendly, can be performed in aqueous media. researchgate.netrsc.org | Enzyme stability and availability, substrate scope. researchgate.netnih.gov |

Table 1: Comparison of Advanced Synthetic Methodologies

Expansion of Biological Target Repertoire

Identifying the biological targets of this compound and its analogs is crucial for understanding their therapeutic potential.

Computational Prediction: In silico methods can be employed to predict potential biological targets. nih.govfrontiersin.org By analyzing the structure of the compound, computational models can screen large databases of proteins to identify potential binding partners. picb.ac.cnoup.comnih.gov This approach can significantly narrow down the experimental work required for target validation.

In Silico Screening of Analogs: Virtual libraries of analogs of this compound can be created and screened against known biological targets. This can help in identifying new therapeutic areas where this scaffold could be effective. frontiersin.org

Integration with Artificial Intelligence and Machine Learning in Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can be instrumental in exploring the potential of this compound.

Predictive Modeling: AI and ML algorithms can be trained on existing data to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel derivatives. This can accelerate the design-make-test-analyze cycle in drug development.

De Novo Design: Generative AI models can design novel molecules based on the this compound scaffold with optimized properties for specific biological targets.

Synergistic Drug Combination Prediction: AI can analyze biological data to predict synergistic effects when derivatives of this compound are used in combination with other drugs, potentially leading to more effective treatment strategies.

Exploration of Multifunctional Derivatives

The design of molecules that can interact with multiple biological targets is a promising strategy for treating complex diseases.

Dual-Target Inhibitors: The this compound scaffold could be incorporated into the design of dual-target inhibitors. nih.govnih.govrsc.orgresearchgate.net For example, by linking it to another pharmacophore, it may be possible to create a single molecule that can inhibit two different enzymes or receptors involved in a disease pathway. mdpi.com

PROTACs: The scaffold could potentially be used as a building block for Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific proteins and are a novel therapeutic modality.

A summary of potential multifunctional derivative strategies is provided in Table 2.

| Derivative Type | Design Principle | Potential Therapeutic Advantage |

| Dual-Target Inhibitors | Combining two distinct pharmacophores into a single molecule. nih.govnih.govrsc.orgresearchgate.net | Synergistic efficacy, reduced potential for drug resistance. nih.gov |

| PROTACs | Linking a target-binding moiety to an E3 ligase-recruiting ligand. | Targeted protein degradation, potential for treating diseases driven by protein overexpression. |

Table 2: Strategies for Multifunctional Derivatives

Design of Probe Molecules for Mechanistic Studies

To elucidate the mechanism of action of this compound and its derivatives, the development of chemical probes is essential.

Radiolabeled Probes: The synthesis of radiolabeled versions of the compound, for example, by incorporating isotopes like ¹¹C or ¹⁸F, would enable in vivo imaging studies such as Positron Emission Tomography (PET). nih.govnih.govsnmjournals.org This would allow for the non-invasive visualization of the compound's distribution and target engagement in living organisms. yucatanmagazine.com

Fluorescent Probes: Attaching a fluorescent tag to the molecule would allow for its visualization in cells and tissues using fluorescence microscopy. biorxiv.org This can provide valuable information about its subcellular localization and interaction with biological targets.

Q & A

Q. What are the recommended synthetic routes for cis-4-Acetamidocyclohexanecarboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including cyclohexane core formation followed by functionalization. For example, chlorophenyl or acetamide groups are introduced via nucleophilic substitution or amidation. Key steps may use reagents like potassium permanganate for oxidation or LiAlH₄ for reduction . Yield optimization requires precise control of temperature, solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation). Contradictory yields reported in literature (e.g., 60–85%) may arise from variations in purification methods (e.g., HPLC vs. recrystallization) .

Q. How can researchers confirm the stereochemical purity of this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) is standard for enantiomeric separation. Complementary techniques include ¹H/¹³C NMR to analyze coupling constants and NOE effects for spatial confirmation. X-ray crystallography, as demonstrated in cyclohexane derivatives, provides definitive structural validation .

Q. What biochemical roles does the cyclohexane backbone play in peptide mimetics?

The rigid cyclohexane scaffold mimics proline-like conformations in peptides, enhancing resistance to enzymatic degradation. Studies on trans-4-Aminocyclohexanecarboxylic acid show its utility in cyclic peptide synthesis, stabilizing β-turn structures critical for protein-protein interaction studies .

Advanced Research Questions

Q. How do solvent systems and pH affect the solubility and stability of this compound in biological assays?

The compound’s solubility varies significantly with pH due to its carboxylic acid and acetamide groups. In acidic conditions (pH < 4), protonation of the carboxylate reduces solubility, while alkaline buffers (pH > 8) enhance it. Stability studies in PBS (pH 7.4) at 37°C show <5% degradation over 24 hours, but polar aprotic solvents (e.g., DMSO) improve long-term storage .

Q. What computational strategies predict the binding affinity of this compound to enzymatic targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with enzymes like cyclooxygenase-2 (COX-2). Parameters include ligand torsional flexibility and solvation effects. Validation against X-ray structures of similar cyclohexane derivatives (e.g., 4-Chlorocyclohexanecarboxylic acid) improves predictive accuracy .

Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?

Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may stem from assay conditions (e.g., substrate concentration, incubation time). Standardizing protocols (e.g., pre-incubation with NADPH for CYP450 assays) and using isothermal titration calorimetry (ITC) to measure binding thermodynamics can clarify mechanistic inconsistencies .

Q. What advanced techniques isolate this compound from reaction mixtures with similar byproducts?

High-resolution LC-MS with C18 columns separates isomers based on retention time differences (ΔRT ≥ 0.5 min). Preparative-scale flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) is effective for bulk purification. Purity >98% is confirmed via ¹H NMR integration of acetamide protons (δ 2.0–2.1 ppm) .

Methodological Considerations

Q. What analytical workflows validate the compound’s identity and purity in multi-step syntheses?

Q. How should researchers design stability studies for long-term storage?

Accelerated stability testing under ICH guidelines includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.